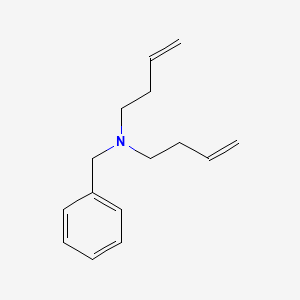

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine

Descripción general

Descripción

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine: is an organic compound with the molecular formula C15H21N and a molecular weight of 215.33 g/mol . This compound is characterized by the presence of a benzyl group and two but-3-en-1-yl groups attached to a central amine nitrogen atom. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine can be achieved through several methods. One common method involves the reaction of benzylamine with 4-bromo-1-butene in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the benzylamine attacks the electrophilic carbon of the 4-bromo-1-butene, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions: N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted amines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

- N-Benzyl-N-(3-butenyl)amine

- N-Benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine

- N-Benzyl-N-(but-3-en-1-yl)-l4-boranamine

Comparison: N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine is unique due to its specific structure, which includes two but-3-en-1-yl groups attached to the amine nitrogen. This structural feature distinguishes it from other similar compounds and influences its chemical reactivity and applications .

Actividad Biológica

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine, with the CAS number 132365-02-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H21N

- Molecular Weight : 215.34 g/mol

- IUPAC Name : this compound

It features a benzyl group attached to a butenyl amine, which may influence its interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects, including:

- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines. For instance, derivatives of benzyl amines have been shown to reduce levels of tumor necrosis factor (TNF)-α and interleukin (IL)-1β in cellular models .

- Antioxidant Properties : The compound may exhibit antioxidant activities, which are crucial for mitigating oxidative stress in various diseases .

- Cytotoxic Effects on Cancer Cells : Some studies suggest that related compounds can induce apoptosis in cancer cells, potentially through mechanisms involving reactive oxygen species (ROS) and DNA damage pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-1β production | |

| Antioxidant | Potential to mitigate oxidative stress | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Study 1: Anti-inflammatory Effects

A study examining the effects of benzyl derivatives on inflammatory pathways found that pretreatment with these compounds significantly reduced inflammatory mediator production in THP-1 cells stimulated by lipopolysaccharides (LPS). The compounds inhibited key signaling pathways such as JNK and p38 MAPK, which are involved in inflammatory responses .

Case Study 2: Cytotoxic Activity Against Cancer Cells

Another investigation focused on the cytotoxic effects of related benzyl amines on various cancer cell lines. The study reported that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective concentrations that lead to cell death. For example, one derivative showed an IC50 value of 13.7 μM against A2780 ovarian cancer cells, suggesting potential for therapeutic applications in oncology .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : The compound may act by blocking key inflammatory signaling pathways, thus reducing cytokine production and inflammation.

- Induction of Apoptosis : Through the generation of ROS and subsequent DNA damage, related compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Defense Activation : The activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates antioxidant response elements, may also contribute to its protective effects against oxidative stress .

Propiedades

IUPAC Name |

N-benzyl-N-but-3-enylbut-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-3-5-12-16(13-6-4-2)14-15-10-8-7-9-11-15/h3-4,7-11H,1-2,5-6,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFNQQVWGHEPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN(CCC=C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.